2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
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Overview
Description
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.26 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of benzylidene acetones and ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: This compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts key enzymes and cellular functions in these pathogens.
Comparison with Similar Compounds
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can be compared with other similar compounds such as:
2-aminopyrimidine derivatives: These compounds also exhibit antitrypanosomal and antiplasmodial activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as antitubercular agents.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-4-((4: These compounds contain a pharmacophoric 2-(arylamino)pyrimidine fragment and have been synthesized for various biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[[3-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-2-1-3-10(6-9)8-17-12-15-5-4-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
InChI Key |
RTZLMVHLRCSTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=NC=CC(=N2)N)CN |
Origin of Product |
United States |
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